Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-(aminocarbonyl)-5-({[2-(3,4-dimethylphenyl)-4-quinolyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline moiety, a thiophene ring, and multiple functional groups, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethylphenyl, quinoline derivatives, and thiophene carboxylates.
Stepwise Synthesis: The synthesis involves multiple steps, including:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid as solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological processes and interactions.
Industry:
Material Science: The compound can be incorporated into polymers or coatings to enhance their properties, such as thermal stability or conductivity.
Electronics: It may be used in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating their signaling pathways and leading to desired biological effects.
Electron Transfer: In material science, the compound can participate in electron transfer processes, contributing to its functionality in electronic devices.
Comparison with Similar Compounds
- Ethyl 4-(aminocarbonyl)-5-(quinolin-4-ylamino)-3-methyl-2-thiophenecarboxylate
- Ethyl 4-(aminocarbonyl)-5-(phenylamino)-3-methyl-2-thiophenecarboxylate
- Ethyl 4-(aminocarbonyl)-5-(pyridin-4-ylamino)-3-methyl-2-thiophenecarboxylate
Uniqueness:
- Structural Complexity: The presence of both quinoline and thiophene rings, along with multiple functional groups, makes it more versatile for chemical modifications compared to simpler analogs.
- Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
- Material Properties: Its structural features may impart unique electronic and thermal properties, making it suitable for advanced material applications.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-5-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-34-27(33)23-16(4)22(24(28)31)26(35-23)30-25(32)19-13-21(17-11-10-14(2)15(3)12-17)29-20-9-7-6-8-18(19)20/h6-13H,5H2,1-4H3,(H2,28,31)(H,30,32) |
InChI Key |
UOSJEUMKSUITTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C(=O)N)C |
Origin of Product |
United States |
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